molecular formula C15H9F3N2O B6300300 3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one CAS No. 100108-81-4

3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one

Cat. No. B6300300
CAS RN: 100108-81-4
M. Wt: 290.24 g/mol
InChI Key: RSAZEFBXUJRCKE-UHFFFAOYSA-N
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Description

3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one, also known as 3-TFPI, is a trifluoromethylated indolinone, a heterocyclic compound that contains an aromatic ring with a nitrogen atom at the center, and three fluorine atoms attached to the phenyl group. This compound has been studied extensively as a potential drug candidate due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Spectrophotometric Applications

  • Spectrophotometric Determination : 3-((2-Hydroxyphenyl)imino)indolin-2-one, a derivative, is used in spectrophotometric determination of Ni+2. It forms a violet complex with nickel at specific pH and temperature, useful in analytical chemistry for nickel detection (Al- Mofti & Al- Azrak, 2021).

Receptor Binding Affinity

  • Galanin Gal3 Receptor Binding : Amino-substituted analogs of the compound show high affinity for the human galanin Gal3 receptor, indicating potential in receptor-targeted therapies (Konkel et al., 2006).
  • Galanin GAL3 Receptor Antagonists : 3-arylimino-2-indolones, including 3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one, have been identified as high-affinity antagonists for the galanin GAL3 receptor, offering potential for new drug development (Konkel et al., 2006).

Chemical Synthesis and Reaction

  • Chemical Reaction with Iminophosphine : The compound participates in chemical reactions with iminophosphine, leading to the formation of novel phospholane derivatives, highlighting its versatility in organic synthesis (Arsanious & Maigali, 2014).

Inhibitory Properties

  • Tyrosine Kinase Inhibitors : 3-substituted indolin-2-ones, a category including the given compound, have been designed as selective inhibitors of receptor tyrosine kinases (RTKs), suggesting applications in cancer treatment (Sun et al., 1998).

Catalysis and Synthesis

  • Silver-Catalyzed Tandem Reactions : The compound is involved in silver-catalyzed tandem reactions, leading to the formation of spiro[indene-1,2'-indolin]-3'-ones, demonstrating its role in complex molecular synthesis (Mothe et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition : An isatin derivative of the compound, in combination with zinc oxide nanoparticles, has been studied for its effectiveness in inhibiting the corrosion of mild steel, suggesting industrial applications (Al-Mosawi et al., 2020).

Anticancer Agents

  • Potential Anticancer Agents : N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to the compound, show promising cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Penthala et al., 2010).

Synthesis and Biological Evaluation

  • Synthesis of Bioactive Derivatives : The compound is used in the synthesis of biologically significant derivatives, like (E)-3-(arylimino)indolin-2-ones, which have potential biological applications (Kaur et al., 2019).

Cytotoxic and Antibacterial Activities

  • Anticancer and Antimicrobial Activities : Derivatives of 3-hydroxy-3-(trifluoromethyl)indolin-2-one exhibit in vitro cytotoxic and antibacterial activities, making them candidates for pharmaceutical development (Bikshapathi et al., 2017).

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(13)21/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZEFBXUJRCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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